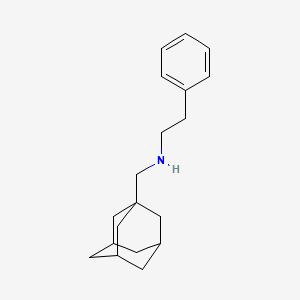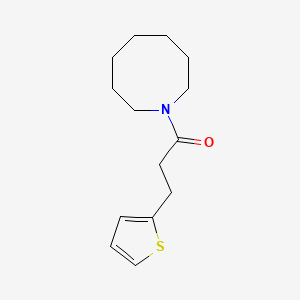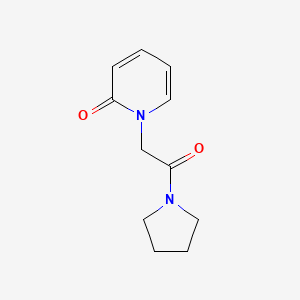
N-(1-adamantylmethyl)-2-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantylmethyl)-2-phenylethanamine, also known as A2, is a chemical compound that belongs to the class of stimulants. It was first synthesized in the 1970s and has been the subject of scientific research ever since. A2 has shown potential in various applications, including as a potential treatment for attention-deficit/hyperactivity disorder (ADHD) and as a tool for studying the dopamine system in the brain.
Mécanisme D'action
N-(1-adamantylmethyl)-2-phenylethanamine works by increasing the release of dopamine in the brain. Dopamine is a neurotransmitter that is involved in reward, motivation, and pleasure. N-(1-adamantylmethyl)-2-phenylethanamine binds to the dopamine transporter, which is responsible for reuptake of dopamine from the synapse back into the presynaptic neuron. By binding to the transporter, N-(1-adamantylmethyl)-2-phenylethanamine prevents the reuptake of dopamine and increases its concentration in the synapse, leading to increased dopamine signaling.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-2-phenylethanamine has been shown to increase locomotor activity in rodents, which is a common measure of stimulant activity. It has also been shown to increase heart rate and blood pressure in humans, which are common physiological effects of stimulants. N-(1-adamantylmethyl)-2-phenylethanamine has been shown to have a lower abuse potential than other stimulants, such as cocaine and amphetamine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantylmethyl)-2-phenylethanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and yield. It has a lower abuse potential than other stimulants, making it safer to handle in the lab. However, N-(1-adamantylmethyl)-2-phenylethanamine has limitations in terms of its selectivity for the dopamine transporter. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(1-adamantylmethyl)-2-phenylethanamine. One potential direction is to study its potential as a treatment for ADHD. Another direction is to further investigate its mechanism of action and its effects on the dopamine system in the brain. Additionally, researchers could explore the use of N-(1-adamantylmethyl)-2-phenylethanamine as a tool for studying other neurological disorders, such as addiction and depression. Overall, N-(1-adamantylmethyl)-2-phenylethanamine has shown promise in various applications and is a compound of interest for future research.
Méthodes De Synthèse
N-(1-adamantylmethyl)-2-phenylethanamine can be synthesized using a variety of methods, including the reductive amination of 1-adamantanecarboxaldehyde with 2-phenylethylamine. This method yields N-(1-adamantylmethyl)-2-phenylethanamine with high purity and yield, making it a popular choice for researchers.
Applications De Recherche Scientifique
N-(1-adamantylmethyl)-2-phenylethanamine has been studied for its potential use as a treatment for ADHD. It has been shown to increase dopamine release in the brain, which is thought to be a key mechanism of action for ADHD medications. N-(1-adamantylmethyl)-2-phenylethanamine has also been used as a tool for studying the dopamine system in the brain, which is involved in reward, motivation, and addiction.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N/c1-2-4-15(5-3-1)6-7-20-14-19-11-16-8-17(12-19)10-18(9-16)13-19/h1-5,16-18,20H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPSZUCIOPHDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)

![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)

![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)


![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)
![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)


![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)